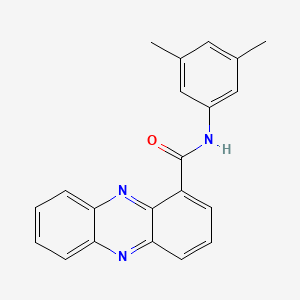

N-(3,5-dimethylphenyl)phenazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3,5-dimethylphenyl)phenazine-1-carboxamide”, also known as Phenazine-1-carboxamide (PCN), is a phenazine derivative . It is strongly antagonistic to fungal phytopathogens . The high PCN biocontrol activity has fascinated researchers’ attention in isolating and identifying novel bacterial strains combined with engineering strategies to target PCN as a lead molecule .

Synthesis Analysis

The chemical route for phenazines biosynthesis employs toxic chemicals and displays low productivities, requires harsh reaction conditions, and generates toxic by-products . Phenazine biosynthesis using some natural phenazine-producers represents remarkable advantages of non-toxicity and possibly high yield in environmentally-friendlier settings . The secondary metabolite produced by HT66 strain was purified and identified as PCN through mass spectrometry, and 1 H, 13 C nuclear magnetic resonance spectrum .Chemical Reactions Analysis

The inactivation of psrA and rpeA increased PCN production by 1.66- and 3.06-fold, respectively, which suggests that psrA and rpeA are PCN biosynthesis repressors . q RT-PCR analysis showed that the expression of phzI, phzR, and phzE was markedly increased in the psrA and rpeA double mutant than in psrA or rpeA mutant .Aplicaciones Científicas De Investigación

Photodynamic Therapy (PDT)

Phenazines, including N-(3,5-dimethylphenyl)phenazine-1-carboxamide, have shown promising results in Photodynamic Therapy (PDT). PDT is a therapeutic modality that can be applied with many photosensitizing compounds. It has shown promising results in damaging abnormal cell growth such as cancer and inactivating a broad spectrum of microorganisms with no reported microbial resistance .

Antimicrobial Photodynamic Therapy (aPDT)

Phenazines are also used in antimicrobial Photodynamic Therapy (aPDT). This medical modality has high specificity and selectivity in the treatment of infections caused by a virus, bacteria, protozoa, and fungi, as well as several cardiovascular, dermatological, and other diseases related to abnormal cell growth .

Biocontrol Activity

Phenazine-1-carboxamide (PCN), a phenazine derivative, is strongly antagonistic to fungal phytopathogens. The high PCN biocontrol activity has fascinated researchers’ attention in isolating and identifying novel bacterial strains combined with engineering strategies to target PCN as a lead molecule .

Electron Shuttles

Phenazines serve as electron shuttles to alternate terminal acceptors, modifying cellular redox states .

Cell Signaling

Phenazines act as cell signals that regulate patterns of gene expression .

Biofilm Formation

Phenazines contribute to biofilm formation and architecture, enhancing bacterial survival .

Mecanismo De Acción

Target of Action

N-(3,5-dimethylphenyl)phenazine-1-carboxamide (PCN) is a phenazine derivative that exhibits strong antagonistic activity against fungal phytopathogens . The primary targets of PCN are the pathogens themselves, particularly those that affect plants .

Mode of Action

PCN interacts with its targets by disrupting their normal cellular functions. It has been found to induce apoptosis in certain cancer cell lines, suggesting that it may interact with cellular components involved in cell survival and death . The exact mode of action of PCN is still under investigation, but it is known to involve the inhibition of anti-apoptotic Bcl-2 family proteins .

Biochemical Pathways

The biosynthesis of PCN involves several biochemical pathways. In Pseudomonas chlororaphis HT66, a bacterium that produces PCN, the expression of genes phzI, phzR, and phzE was found to be markedly increased, suggesting their involvement in PCN biosynthesis . These genes are likely part of the phenazine biosynthesis pathway, which is responsible for the production of various phenazine derivatives .

Pharmacokinetics

chlororaphis HT66 . This suggests that genetic factors can influence the bioavailability of PCN.

Result of Action

The action of PCN results in the inhibition of fungal phytopathogens, making it a potential biocontrol agent . In addition, PCN has been found to selectively induce apoptosis in lung and breast cancer cell lines, suggesting potential anticancer activity .

Direcciones Futuras

The results evidence that P. chlororaphis HT66 could be modified as a potential cell factory for industrial-scale biosynthesis of PCN and other phenazine derivatives by metabolic engineering strategies . Due to its innate inhibition potential of antiapoptotic Bcl-2 family proteins, PCN may be used as a potent anticancer agent against both lung and breast cancer .

Propiedades

IUPAC Name |

N-(3,5-dimethylphenyl)phenazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-13-10-14(2)12-15(11-13)22-21(25)16-6-5-9-19-20(16)24-18-8-4-3-7-17(18)23-19/h3-12H,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUXJUFWNVFGLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)phenazine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6485156.png)

![N'-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6485172.png)

![N-(2-methylquinolin-4-yl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6485179.png)

![9-[4-(benzyloxy)-3-ethoxyphenyl]-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B6485185.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B6485191.png)

![1-(4-fluorobenzenesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6485195.png)

![1-(4-fluorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6485198.png)

![2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(3-methylbutyl)acetamide](/img/structure/B6485204.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B6485209.png)

![7-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-8-[(3-methoxypropyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485223.png)

![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,4,5-triethoxybenzamide](/img/structure/B6485243.png)

![3-amino-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6485258.png)